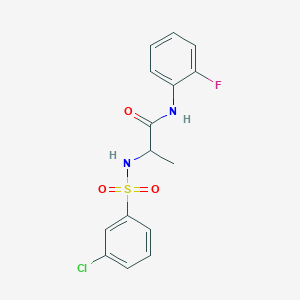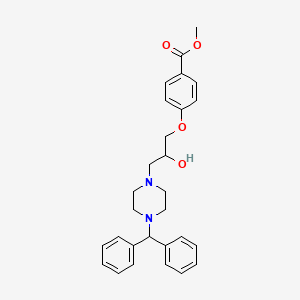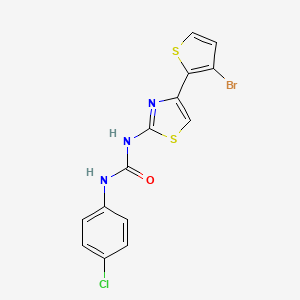
4-(Diphenylamino)butyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylamino)butyl acetate, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DPBA belongs to the class of butyl acetates, which are commonly used as solvents and fragrances in the cosmetic industry. However, DPBA has shown promising results in various scientific studies, indicating its potential use in the fields of medicine and biotechnology.
Wirkmechanismus
4-(Diphenylamino)butyl acetate's mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and cancer. 4-(Diphenylamino)butyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. 4-(Diphenylamino)butyl acetate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
4-(Diphenylamino)butyl acetate has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. 4-(Diphenylamino)butyl acetate has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Diphenylamino)butyl acetate has several advantages for use in lab experiments, including its high purity and good yield when synthesized using the method mentioned above. However, 4-(Diphenylamino)butyl acetate's potential toxicity and limited solubility in aqueous solutions can be a limitation in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(Diphenylamino)butyl acetate, including its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additional research is needed to fully understand 4-(Diphenylamino)butyl acetate's mechanism of action and to optimize its synthesis and formulation for use in drug development. Further studies are also needed to evaluate the safety and efficacy of 4-(Diphenylamino)butyl acetate in preclinical and clinical trials.
Synthesemethoden
4-(Diphenylamino)butyl acetate can be synthesized using a variety of methods, including the reaction of 4-aminobutyl acetate with diphenylamine in the presence of a catalyst. This method yields a high purity product with good yield and has been used in several scientific studies.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylamino)butyl acetate has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-oxidant effects. 4-(Diphenylamino)butyl acetate has been shown to inhibit the activity of certain enzymes and pathways involved in inflammation and cancer, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(N-phenylanilino)butyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-16(20)21-15-9-8-14-19(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-7,10-13H,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOWSKAKAGDOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(5-ethylsulfonyl-2-hydroxyphenyl)prop-2-enamide](/img/structure/B2849691.png)


![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)
![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2849697.png)
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2849702.png)

![{2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2849705.png)

